REACTION_CXSMILES
|
N.O.Cl[C:4]1[C:9]([CH2:10][NH2:11])=[CH:8][C:7]([F:12])=[C:6](Cl)[N:5]=1>CO.[Pd]>[F:12][C:7]1[CH:8]=[C:9]([CH2:10][NH2:11])[CH:4]=[N:5][CH:6]=1 |f:0.1|
|
Name
|
|
Quantity
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50 mL
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Type
|
reactant
|
Smiles
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N.O
|
Name
|
|
Quantity
|
10.1 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=C(C=C1CN)F)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=C(C=C1CN)F)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
560 mg
|
Type
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catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
To a Parr reaction bottle
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Type
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FILTRATION
|
Details
|
filtered
|
Type
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CONCENTRATION
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Details
|
concentrated
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (×3)
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISTILLATION
|
Details
|
The crude product was purified by distillation under vacuum
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |